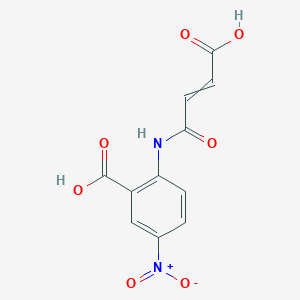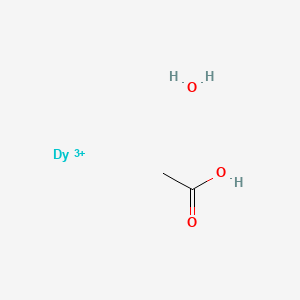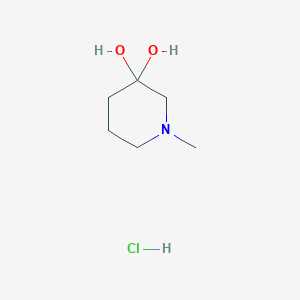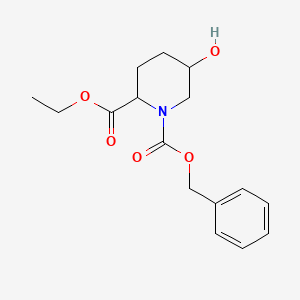
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid and features both carboxylic acid and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid typically involves the reaction of 5-nitroanthranilic acid with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
5-Nitroanthranilic acid+Maleic anhydride→2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Reduction of the nitro group: 2-(3-Carboxyprop-2-enoylamino)-5-aminobenzoic acid.
Reduction of the carboxylic acid group: 2-(3-Hydroxyprop-2-enoylamino)-5-nitrobenzoic acid.
Substitution of the nitro group: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the enzyme myeloperoxidase, which plays a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid can be compared with other similar compounds such as:
5-Aminosalicylic acid: Known for its anti-inflammatory properties.
2-Hydroxybenzoic acid:
3-Nitrobenzoic acid: Used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H8N2O7 |
|---|---|
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
2-(3-carboxyprop-2-enoylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18) |
Clave InChI |
RRPTXYQMIDPGEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)
![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)

![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)

![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)




